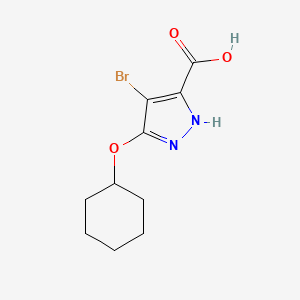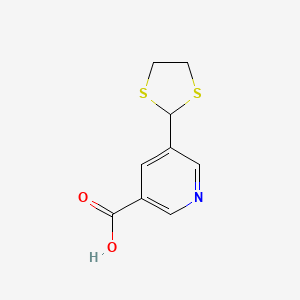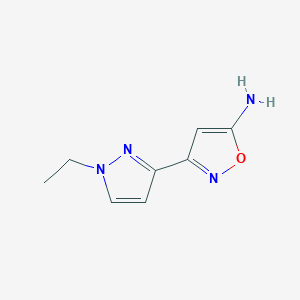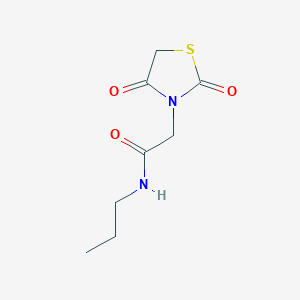
Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate: is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate typically involves the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with morpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting product is then esterified using ethyl chloroformate to yield the final compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: Various substituted thiazole derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced thiazole derivatives.
Ester Hydrolysis: 5-chloro-2-morpholinothiazole-4-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Chemical Biology: Researchers use this compound to investigate the structure-activity relationships (SAR) of thiazole derivatives.
Mécanisme D'action
The mechanism of action of Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions. Additionally, the morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
- Ethyl 5-chloro-2-methylthiazole-4-carboxylate
- Ethyl 5-chloro-2-aminothiazole-4-carboxylate
- Ethyl 5-chloro-2-phenylthiazole-4-carboxylate
Comparison: Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties such as increased solubility and potential for hydrogen bonding. This makes it more versatile in biological applications compared to its analogs .
Propriétés
Formule moléculaire |
C10H13ClN2O3S |
|---|---|
Poids moléculaire |
276.74 g/mol |
Nom IUPAC |
ethyl 5-chloro-2-morpholin-4-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H13ClN2O3S/c1-2-16-9(14)7-8(11)17-10(12-7)13-3-5-15-6-4-13/h2-6H2,1H3 |
Clé InChI |
LCSWEWCKVNOEBB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=N1)N2CCOCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11790856.png)



![4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11790882.png)

![2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790898.png)


